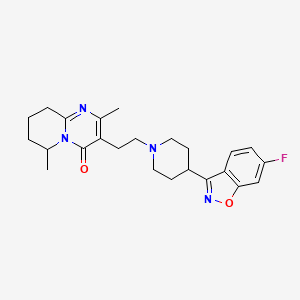

![molecular formula C2H4O2 B583821 [1,2-<sup>13</sup>C<sub>2</sub>]グリコールアルデヒド CAS No. 478529-69-0](/img/structure/B583821.png)

[1,2-13C2]グリコールアルデヒド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

[1,2-13C2]Glycolaldehyde: is an isotopically labeled form of glycolaldehyde, a simple organic compound with the molecular formula C2H4O2. This compound contains both an aldehyde group (−CHO) and a hydroxyl group (−OH), making it the smallest molecule with these functional groups. The isotopic labeling with carbon-13 (^13C) at positions 1 and 2 allows for detailed studies in various scientific fields, including chemistry, biology, and medicine.

科学的研究の応用

Chemistry:

Isotopic Labeling Studies: [1,2-13C2]Glycolaldehyde is used in isotopic labeling studies to trace carbon atoms in chemical reactions and metabolic pathways.

Biology:

Metabolic Pathways: It helps in studying metabolic pathways involving glycolysis and the pentose phosphate pathway.

Medicine:

Advanced Glycation End Products (AGEs): Glycolaldehyde is a precursor to AGEs, which are studied for their role in diabetes and its complications.

Industry:

Biomass Conversion: It is used in the conversion of biomass to value-added chemicals.

作用機序

Target of Action

[1,2-13C2]Glycolaldehyde, also known as Hydroxyacetaldehyde, is the smallest possible molecule that contains both an aldehyde group and a hydroxyl group . It is a highly reactive molecule that occurs both in the biosphere and in the interstellar medium . The primary targets of [1,2-13C2]Glycolaldehyde are various biochemical pathways where it serves as a precursor or intermediate molecule .

Mode of Action

[1,2-13C2]Glycolaldehyde interacts with its targets by participating in various chemical reactions. For instance, it can form by the action of ketolase on fructose 1,6-bisphosphate in an alternate glycolysis pathway . In acidic or basic solution, the compound undergoes reversible tautomerization to form 1,2-dihydroxyethene .

Biochemical Pathways

[1,2-13C2]Glycolaldehyde plays a role in several biochemical pathways. In the alternate glycolysis pathway, it forms by the action of ketolase on fructose 1,6-bisphosphate . This compound is transferred by thiamine pyrophosphate during the pentose phosphate shunt . In purine catabolism, xanthine is first converted to urate, which is then converted to 5-hydroxyisourate, which decarboxylates to allantoin and allantoic acid . After hydrolyzing one urea, this leaves glycolureate. After hydrolyzing the second urea, glycolaldehyde is left . Two glycolaldehydes condense to form erythrose 4-phosphate, which goes to the pentose phosphate shunt again .

Result of Action

The molecular and cellular effects of [1,2-13C2]Glycolaldehyde’s action are primarily seen in its role as an intermediate in various biochemical pathways. It contributes to the production of energy in cells via the glycolysis pathway and the pentose phosphate shunt . It also plays a role in the catabolism of purines .

Action Environment

The action, efficacy, and stability of [1,2-13C2]Glycolaldehyde are influenced by various environmental factors. For instance, in acidic or basic solutions, it undergoes reversible tautomerization . The presence of other reactants, such as in the formose reaction, can also affect its reactivity . Furthermore, the presence of oxygen can promote the oxidation of [1,2-13C2]Glycolaldehyde, which is crucial for amino acid synthesis .

Safety and Hazards

Glycolaldehyde should be handled with care. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised . In case of accidental release, it is advised to evacuate personnel to safe areas and keep people away from and upwind of spill/leak .

将来の方向性

Glycolaldehyde, obtainable from biomass, serves as a promising platform for the production of high-value chemicals . The successful preparation and sensory assessment of a GA-based diester quat in fabric softener formulations demonstrate the viability of a full bio-based and drop-in production route for high-value chemicals, directly from GA as a platform molecule . Moreover, the construction of a synthetic pathway for acetyl-coenzyme A from one-carbon through enzyme design opens possibilities for producing acetyl-CoA-derived chemicals from one-carbon resources in the future .

生化学分析

Biochemical Properties

[1,2-13C2]Glycolaldehyde is an intermediate or precursor molecule in a variety of reactions, including the formose reaction and purine catabolism . It plays a crucial role in these biochemical reactions by interacting with various enzymes and proteins. The nature of these interactions is largely dependent on the specific biochemical pathway in which [1,2-13C2]Glycolaldehyde is involved.

Cellular Effects

[1,2-13C2]Glycolaldehyde has been found to disrupt insulin signaling and glucose uptake through adipogenesis . It does not increase lipid accumulation but increases the distribution of adipocyte differentiation . It also induces sensory neuron death through activation of the c-Jun N-terminal kinase and p-38 MAP kinase pathways .

Molecular Mechanism

The molecular mechanism of [1,2-13C2]Glycolaldehyde involves its conversion into other compounds through various biochemical reactions. For instance, it can be converted into acetyl-phosphate by a phosphoketolase . It also induces apoptosis in renal cells via ROS-mediated mitochondrial dysfunction .

Temporal Effects in Laboratory Settings

The effects of [1,2-13C2]Glycolaldehyde can change over time in laboratory settings. For example, it has been found that [1,2-13C2]Glycolaldehyde exhibits concentration- and time-dependent toxicity toward ND7/23 cells .

Metabolic Pathways

[1,2-13C2]Glycolaldehyde is involved in several metabolic pathways. It is an intermediate in the formose reaction and can form by action of ketolase on fructose 1,6-bisphosphate in an alternate glycolysis pathway .

準備方法

Synthetic Routes and Reaction Conditions: The preparation of [1,2-13C2]Glycolaldehyde typically involves the reaction of a carbon source containing a ^13C label with a glycolaldehyde acetal. Common carbon sources include ^13C-labeled glucose or formaldehyde . The specific preparation method depends on the experimental requirements and conditions.

Industrial Production Methods: Industrial production of glycolaldehyde, including its isotopically labeled forms, can be achieved through the oxidation of ethylene glycol using hydrogen peroxide in the presence of iron (II) sulfate . This method ensures a high yield and purity of the product.

化学反応の分析

Types of Reactions:

Oxidation: Glycolaldehyde can be oxidized to glyoxal or glycolic acid.

Reduction: It can be reduced to ethylene glycol.

Condensation: Glycolaldehyde can undergo aldol condensation to form larger sugar molecules.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide and iron (II) sulfate.

Reduction: Sodium borohydride or lithium aluminum hydride.

Condensation: Base catalysts such as sodium hydroxide.

Major Products:

Oxidation: Glyoxal, glycolic acid.

Reduction: Ethylene glycol.

Condensation: Larger sugar molecules like erythrose.

類似化合物との比較

Glyoxal: Another simple aldehyde with two aldehyde groups.

Glyceraldehyde: A three-carbon sugar with both an aldehyde and hydroxyl group.

Lactaldehyde: A three-carbon molecule with an aldehyde and hydroxyl group.

Uniqueness:

特性

IUPAC Name |

2-hydroxyacetaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4O2/c3-1-2-4/h1,4H,2H2/i1+1,2+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGCNASOHLSPBMP-ZDOIIHCHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2]([13CH]=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

62.037 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(1-Isopropyl-2-pyrrolidinyl)methyl]acetamide](/img/structure/B583738.png)

![3-Ethyl-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one Hydrochloride](/img/structure/B583739.png)

![1-[1-(2-cyclohexylethyl)indol-3-yl]-2-(4-methoxyphenyl)ethanone](/img/structure/B583741.png)

![(S)-tert-Butyl-dimethyl-[7a-methyl-1-(1R,4R,5-trimethyl-hex-2-enyl)-octahydro-inden-4-yloxy]-silane](/img/structure/B583753.png)